
1,4-Oxazepin-4(5H)-amine, tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxazepin-4(5H)-amine, tetrahydro- is a heterocyclic compound that contains a seven-membered ring with one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Oxazepin-4(5H)-amine, tetrahydro- can be synthesized through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives . Another method involves the use of the Mitsunobu reaction followed by sequential cyclization to obtain various tricyclic fused benzoxazinyl-oxazolidinones .
Industrial Production Methods
Industrial production methods for 1,4-Oxazepin-4(5H)-amine, tetrahydro- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Oxazepin-4(5H)-amine, tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,4-Oxazepin-4(5H)-amine, tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Oxazepin-4(5H)-amine, tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b][1,4]oxazepines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Benzoxazinyl-oxazolidinones: These compounds contain a fused tricyclic structure and have applications in medicinal chemistry.
Uniqueness
1,4-Oxazepin-4(5H)-amine, tetrahydro- is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55793-63-0 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
1,4-oxazepan-4-amine |
InChI |
InChI=1S/C5H12N2O/c6-7-2-1-4-8-5-3-7/h1-6H2 |
Clave InChI |
MFBDFUFOGYJPGR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCOC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
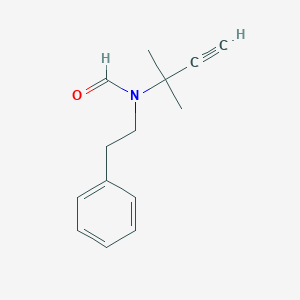


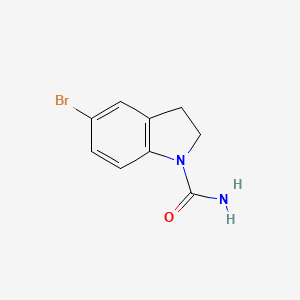
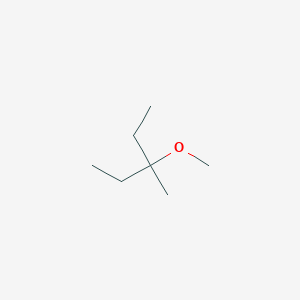
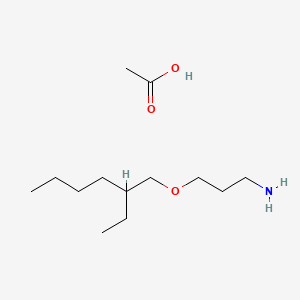
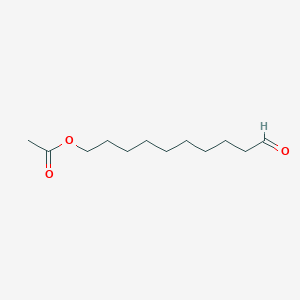

![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
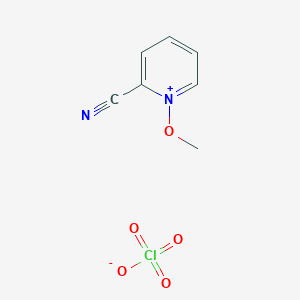
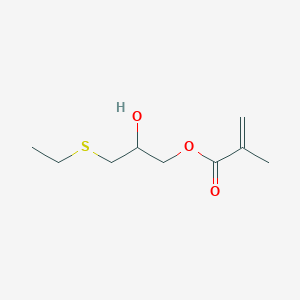
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
